molecular formula C18H17Br B12285881 4'-Bromospiro[cyclohexane-1,9'-fluorene]

4'-Bromospiro[cyclohexane-1,9'-fluorene]

Katalognummer: B12285881
Molekulargewicht: 313.2 g/mol
InChI-Schlüssel: HQLUJRJXLAKTAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-Bromospiro[cyclohexane-1,9’-fluorene] is a chemical compound with the molecular formula C18H17Br and a molecular weight of 313.23 g/mol . This compound is characterized by a spiro linkage between a cyclohexane ring and a fluorene moiety, with a bromine atom attached to the fluorene ring. It is used in various scientific research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 4’-Bromospiro[cyclohexane-1,9’-fluorene] typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

4’-Bromospiro[cyclohexane-1,9’-fluorene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.

    Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl groups.

Wissenschaftliche Forschungsanwendungen

4’-Bromospiro[cyclohexane-1,9’-fluorene] is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 4’-Bromospiro[cyclohexane-1,9’-fluorene] depends on its application. In chemical reactions, the bromine atom acts as a reactive site for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its spiro linkage and bromine atom, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

4’-Bromospiro[cyclohexane-1,9’-fluorene] can be compared with similar compounds such as:

The uniqueness of 4’-Bromospiro[cyclohexane-1,9’-fluorene] lies in its combination of the spiro linkage and the bromine atom, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C18H17Br

Molekulargewicht

313.2 g/mol

IUPAC-Name

4'-bromospiro[cyclohexane-1,9'-fluorene]

InChI

InChI=1S/C18H17Br/c19-16-10-6-9-15-17(16)13-7-2-3-8-14(13)18(15)11-4-1-5-12-18/h2-3,6-10H,1,4-5,11-12H2

InChI-Schlüssel

HQLUJRJXLAKTAA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C3=C(C4=CC=CC=C24)C(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.